N-benzyl-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidoindole core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrimidoindole core, followed by the introduction of the benzyl and methoxyethyl groups. Common reagents used in these reactions include benzyl chloride, methoxyethylamine, and various sulfur-containing reagents. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product. The scalability of the synthetic route is a critical factor in its industrial application.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyethyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-BENZYL-2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Material Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of N-BENZYL-2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The pathways involved include signal transduction and metabolic pathways, which are crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDE: shares similarities with other pyrimidoindole derivatives, such as:
Uniqueness
The uniqueness of N-BENZYL-2-{[3-(2-METHOXYETHYL)-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDE lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxyethyl group, for instance, enhances its solubility and bioavailability, making it a more effective candidate for medicinal applications compared to its analogs.
Properties
Molecular Formula |
C22H22N4O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-benzyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H22N4O3S/c1-29-12-11-26-21(28)20-19(16-9-5-6-10-17(16)24-20)25-22(26)30-14-18(27)23-13-15-7-3-2-4-8-15/h2-10,24H,11-14H2,1H3,(H,23,27) |
InChI Key |
ZMJGSKPDNLZKFY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.